molecular formula C17H21F2NOS B2741243 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 2194844-57-8

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No.: B2741243
CAS No.: 2194844-57-8
M. Wt: 325.42
InChI Key: VTOVSGRBBWJVIN-UHFFFAOYSA-N
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Description

1-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one is a complex organic compound characterized by its unique spirocyclic structure and the presence of both fluorine and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core, introduction of the difluoro group, and attachment of the phenylpropanone moiety. Common reagents used in these steps include fluorinating agents, spirocyclization catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to improve yield and purity, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylpropanone moiety can be reduced to form alcohols.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,1-Difluoro-6-azaspiro[2

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study the interactions of fluorinated and sulfur-containing molecules with biological systems.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the difluoro group may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the spirocyclic structure could provide rigidity and selectivity in binding.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
  • 1,1-Difluoro-6-azaspiro[2.5]octan-5-one

Uniqueness

Compared to similar compounds, 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylthio)phenyl)propan-1-one stands out due to the presence of the phenylpropanone moiety and the methylthio group. These functional groups may confer additional biological activity and chemical reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NOS/c1-22-14-5-2-13(3-6-14)4-7-15(21)20-10-8-16(9-11-20)12-17(16,18)19/h2-3,5-6H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOVSGRBBWJVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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